
Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.28 g/mol . This compound is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. It is commonly used in various industrial applications due to its chemical properties.
Méthodes De Préparation
The synthesis of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of zinc salts with O,O,O’,O’-tetrakis(1,3-dimethylbutyl) phosphorodithioic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Des Réactions Chimiques
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphorodithioate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) can be compared with other similar compounds, such as:
- Zinc bis(1,3-dimethylbutyl)dithiophosphate
- Zinc O,O-bis(4-methyl-2-pentyl)phosphorodithioate
- Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) ester, zinc salt
These compounds share similar structures and properties but differ in their specific ligands and applications. Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is unique due to its specific ligand arrangement and its effectiveness in various industrial applications.
Propriétés
Numéro CAS |
2215-35-2 |
|---|---|
Formule moléculaire |
C24H52O4P2S4Zn |
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
SVGYUUVJEMDZDP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
Description physique |
Liquid Liquid; [IUCLID] Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] |
Pression de vapeur |
0.00000009 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
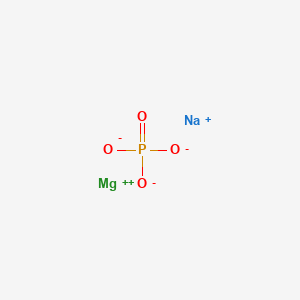
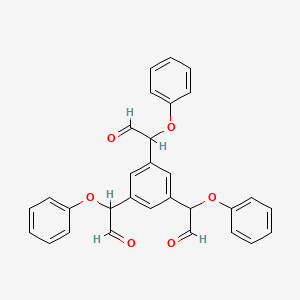
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

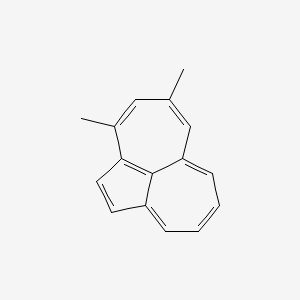




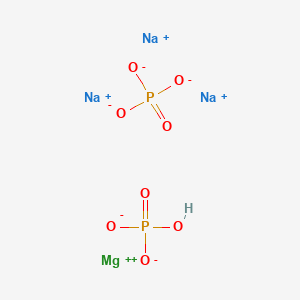
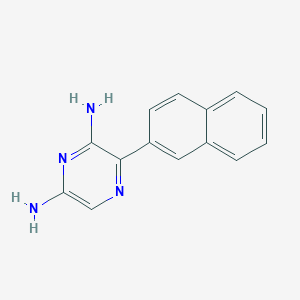
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
